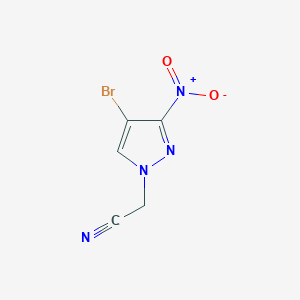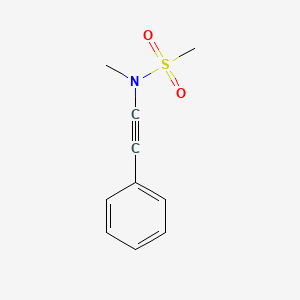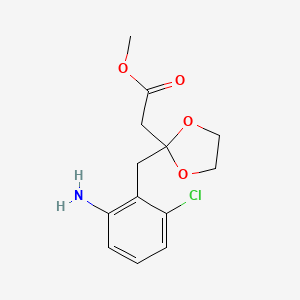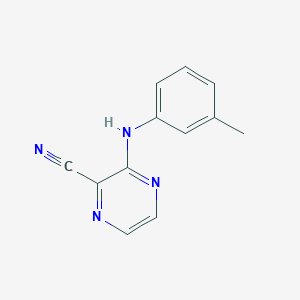
2-(4-bromo-3-nitro-1H-pyrazol-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-3-nitro-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound that contains a pyrazole ring substituted with a bromine atom and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3-nitropyrazole with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-nitro-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as DMF or DMSO, and bases like potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.
Cyclization: Various cyclization agents and conditions depending on the desired product.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Reduction: 2-(4-Amino-3-nitro-1H-pyrazol-1-yl)acetonitrile.
Cyclization: More complex heterocyclic compounds.
Scientific Research Applications
2-(4-Bromo-3-nitro-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Biological Studies: It serves as a probe or intermediate in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the nitro group and the bromine atom can influence its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile: Lacks the nitro group, which may result in different reactivity and applications.
2-(4-Nitro-1H-pyrazol-1-yl)acetonitrile: Lacks the bromine atom, affecting its substitution reactions.
2-(4-Bromo-3-nitro-1H-pyrazol-1-yl)ethanol:
Uniqueness
2-(4-Bromo-3-nitro-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of both a bromine atom and a nitro group on the pyrazole ring. This combination of substituents provides a distinct reactivity profile, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C5H3BrN4O2 |
|---|---|
Molecular Weight |
231.01 g/mol |
IUPAC Name |
2-(4-bromo-3-nitropyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C5H3BrN4O2/c6-4-3-9(2-1-7)8-5(4)10(11)12/h3H,2H2 |
InChI Key |
DTOVFWCFOQTREL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC#N)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-4-[(3-methoxyphenyl)methyl]-2-methyl-9-(4-methylphenyl)-4,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraene-3,6-dione](/img/structure/B14902727.png)







![8-[(3-Carboxy-8-quinolyl)disulfanyl]quinoline-3-carboxylic acid](/img/structure/B14902774.png)

![6-Chloroimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B14902785.png)

![N,N-dimethyl-3-(thieno[3,2-d]pyrimidin-4-ylamino)propanamide](/img/structure/B14902820.png)
